REACTION_SMILES
|
[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH2:9][CH:10]1[CH2:11][CH2:12][CH2:13][c:14]2[cH:15][cH:16][c:17]([C:20](=[O:21])[O:22][CH3:23])[cH:18][c:19]21.[C:26]([NH:27][CH2:28][C:29]1([C:30]([OH:31])=[O:32])[CH:33]=[CH:34][C:35]2=[C:40]([CH2:39][CH2:38][CH2:37][CH2:36]2)[CH2:41]1)([O:42][C:43]([CH3:44])([CH3:45])[CH3:46])=[O:47].[CH3:48][CH2:49][OH:50].[Na+:25].[OH-:24].[OH2:51]>>[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH2:9][CH:10]1[CH2:11][CH2:12][CH2:13][c:14]2[cH:15][cH:16][c:17]([C:20](=[O:21])[OH:22])[cH:18][c:19]21
|
Name
|
COC(=O)c1ccc2c(c1)C(CNC(=O)OC(C)(C)C)CCC2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2c(c1)C(CNC(=O)OC(C)(C)C)CCC2
|
Name
|
CC(C)(C)OC(=O)NCC1(C(=O)O)C=CC2=C(CCCC2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCC1(C(=O)O)C=CC2=C(CCCC2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NCC1CCCc2ccc(C(=O)O)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |